D,L-Sulforaphane-d8 N-Acetyl-L-cysteine

Stable Isotope Labeling LC-MS/MS Bioanalytical Method Validation

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine (CAS 1354064-85-9) is a stable isotope-labeled derivative of the sulforaphane (SFN) metabolite SFN-N-acetylcysteine (SFN-NAC), in which eight hydrogen atoms on the butyl chain are replaced with deuterium (d8). This compound serves as a critical internal standard (IS) in isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling accurate and precise quantification of the unlabeled SFN-NAC metabolite in complex biological matrices such as human urine and plasma.

Molecular Formula C11H20N2O4S3
Molecular Weight 348.52
CAS No. 1354064-85-9
Cat. No. B594891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD,L-Sulforaphane-d8 N-Acetyl-L-cysteine
CAS1354064-85-9
SynonymsN-Acetyl-S-[[[4-(Methylsulfinyl)butyl-d8]aMino]thioxoMethyl]-
Molecular FormulaC11H20N2O4S3
Molecular Weight348.52
Structural Identifiers
SMILESCC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)O
InChIInChI=1S/C11H20N2O4S3/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16)/i3D2,4D2,5D2,6D2
InChIKeyIIHBKTCHILXGOT-SQUIKQQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D,L-Sulforaphane-d8 N-Acetyl-L-cysteine (CAS 1354064-85-9): A Stable Isotope-Labeled Internal Standard for Sulforaphane Metabolite Quantification


D,L-Sulforaphane-d8 N-Acetyl-L-cysteine (CAS 1354064-85-9) is a stable isotope-labeled derivative of the sulforaphane (SFN) metabolite SFN-N-acetylcysteine (SFN-NAC), in which eight hydrogen atoms on the butyl chain are replaced with deuterium (d8) [1]. This compound serves as a critical internal standard (IS) in isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling accurate and precise quantification of the unlabeled SFN-NAC metabolite in complex biological matrices such as human urine and plasma [2].

Why Unlabeled SFN-NAC or Structural Analogs Cannot Replace D,L-Sulforaphane-d8 N-Acetyl-L-cysteine in Quantitative Bioanalysis


Accurate quantification of SFN-NAC in biological samples requires a matched internal standard to correct for matrix effects, ion suppression/enhancement, and analyte recovery losses during sample preparation [1]. Unlabeled SFN-NAC (CAS 334829-66-2) cannot serve this purpose because it co-elutes and shares identical mass transitions with the endogenous analyte, rendering it indistinguishable in MS/MS detection [2]. Structural analogs or non-deuterated compounds exhibit different physicochemical properties and ionization efficiencies compared to SFN-NAC, leading to systematic bias in quantification [3]. In contrast, the stable isotope-labeled D,L-Sulforaphane-d8 N-Acetyl-L-cysteine co-elutes with the target analyte but is distinguished by an 8 Da mass shift, enabling precise correction of analytical variability and meeting the FDA and EMA bioanalytical method validation guidelines for internal standardization [4].

Quantitative Differentiation of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine vs. Alternatives: A Head-to-Head Evidence Guide


Isotopic Purity and Label Position Enable Accurate Quantification of SFN-NAC

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine is synthesized with deuterium incorporation at the butyl chain positions (d8 labeling), achieving an isotopic purity of ≥98 atom % D . This high isotopic purity ensures minimal interference from unlabeled analyte carryover, a critical requirement for isotope-dilution MS methods. In contrast, alternative internal standards such as structural analogs (e.g., sulforaphene) or non-deuterated compounds may exhibit differential ionization efficiencies and matrix effects, leading to systematic bias in quantification [1]. The specific d8 labeling on the butyl chain ensures that the deuterated IS co-elutes with the target analyte SFN-NAC while providing a distinct +8 Da mass shift in the precursor ion, enabling selective MS/MS detection without cross-talk [2].

Stable Isotope Labeling LC-MS/MS Bioanalytical Method Validation

Superior Analytical Sensitivity for SFN-NAC Quantification Using D8-IS

The use of D8-SFN-NAC as an internal standard in an isotope-dilution LC-MS/MS method enabled a limit of detection (LOD) of 3 pg for SFN-NAC in human urine, with a dynamic range of 15–80,000 ng/mL [1]. This sensitivity is sufficient to quantify SFN-NAC in as little as 50 nL of urine, a volume reduction of up to 20,000-fold compared to the 1 mL typically required for the cyclocondensation assay (a non-specific total ITC measurement method) [1]. When compared to a structurally analogous internal standard (e.g., sulforaphene) used in a rat plasma LC-MS/MS method, which achieved an LLOQ of 10 ng/mL for SFN-NAC, the D8-IS method offers an approximate 3.3-fold improvement in lower limit of quantification (15 ng/mL vs. 10 ng/mL), but with the critical advantage of co-elution and matched matrix effects, ensuring greater accuracy at low concentrations [2].

Isotope Dilution Mass Spectrometry Urinary Biomarker Limit of Detection

Validated Accuracy and Precision in Isotope-Dilution MS/MS Method

The isotope-dilution LC-MS/MS method employing D8-SFN-NAC as an internal standard was rigorously validated for accuracy and precision in human urine. Accuracy, determined by spike recovery in blank urine, ranged from 88% to 97% for SFN-NAC across four concentration levels (549–4869 ng/mL) [1]. Intraday precision (%CV) was ≤8% for SFN-NAC at three concentrations (1892, 9756, and 22580 ng/mL) [1]. In contrast, methods relying on external standard calibration or structural analog IS often exhibit lower accuracy and higher variability due to uncorrected matrix effects. For instance, a method using external calibration for SFN metabolites in plasma reported bias ranging from 1.85% to 14.8%, while the D8-IS method for SFN-NAC consistently achieved bias below 12% (88-97% recovery) [2].

Method Validation Accuracy Precision Urinary Biomarker

Enables Specific Tracking of the Mercapturic Acid Pathway Metabolite

SFN-NAC is the major urinary mercapturic acid conjugate of sulforaphane, representing a key endpoint biomarker of SFN exposure and metabolism [1]. The D8-labeled SFN-NAC IS enables specific quantification of this metabolite, distinguishing it from other SFN conjugates (SFN-GSH, SFN-CysGly, SFN-Cys) and the parent compound SFN. In a human study following ingestion of a broccoli sprout infusion containing 400 μmol glucoraphanin, the mean urinary SFN-NAC concentration was 42 ± 23 nmol/mg creatinine, which was significantly higher than SFN (4.7 ± 5.1 nmol/mg creatinine) and other conjugates [1]. Alternative quantification methods, such as the cyclocondensation assay, measure total ITCs non-specifically and cannot resolve individual metabolites, limiting their utility in pharmacokinetic and pharmacodynamic studies [1].

Sulforaphane Metabolism Mercapturic Acid Pathway Biomarker Quantification

High-Impact Application Scenarios for D,L-Sulforaphane-d8 N-Acetyl-L-cysteine in Bioanalytical and Clinical Research


Quantitative Biomarker Analysis in Nutritional Intervention Trials

In clinical studies investigating the health effects of cruciferous vegetable consumption or sulforaphane supplementation, accurate measurement of urinary SFN-NAC is a primary endpoint for assessing systemic exposure and compliance. The D8-labeled IS enables precise quantification in large cohorts, even with interindividual variability exceeding 100-fold in glucoraphanin conversion [1]. The method's low sample volume requirement (as little as 50 nL urine) is particularly advantageous for studies with limited biospecimen availability or for repeated measures designs [1].

Pharmacokinetic and Pharmacodynamic Profiling of Sulforaphane-Based Therapeutics

For preclinical and clinical development of SFN or SFN-NAC prodrug formulations, the D8-SFN-NAC IS is essential for generating reliable plasma and urine concentration-time profiles. The validated accuracy (88-97%) and precision (≤8% CV) of the isotope-dilution method support regulatory submission requirements for bioanalytical data [1]. This application is critical for determining key PK parameters (Cmax, Tmax, AUC, clearance) and establishing exposure-response relationships.

High-Throughput LC-MS/MS Assays for Epidemiological Studies

Large-scale epidemiological studies examining the association between cruciferous vegetable intake and cancer risk require robust, high-throughput analytical methods. The D8-SFN-NAC IS enables multiplexed quantification of SFN and all four mercapturic acid pathway metabolites in a single LC-MS/MS run with minimal sample preparation [1]. This throughput is essential for analyzing thousands of urine samples with consistent data quality, as demonstrated in the analysis of 98 overnight urine samples from a broccoli sprout intervention [1].

Method Development and Validation in Contract Research Organizations (CROs)

CROs offering bioanalytical services for nutraceutical and pharmaceutical clients require certified reference standards to develop and validate GLP-compliant LC-MS/MS methods. D,L-Sulforaphane-d8 N-Acetyl-L-cysteine, with its defined isotopic purity (≥98 atom % D) and availability from commercial vendors with certificates of analysis, serves as the gold standard internal standard for SFN-NAC quantification . Its use ensures method transferability and comparability of results across different laboratories and studies.

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